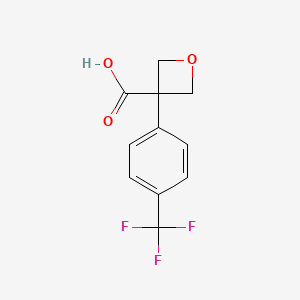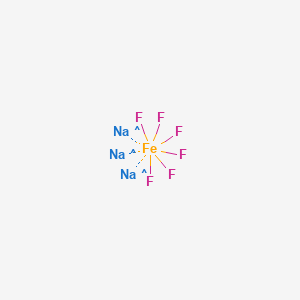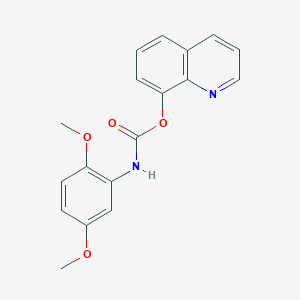
10-Ethyl-3-nitro-10h-phenothiazine 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethyl-3-nitro-10h-phenothiazine 5-oxide is a chemical compound known for its unique structural properties and applications in various fields. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ether and ethanol . This compound is used as a photosensitizer, dye, and optical brightness enhancer .
Méthodes De Préparation
The synthesis of 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide typically involves the reaction of phenothiazine with bromoethane . The reaction conditions require careful handling to avoid skin contact and inhalation of gases . Industrial production methods emphasize safety, requiring the compound to be stored away from fire sources and oxidizing agents in a cool, dry place .
Analyse Des Réactions Chimiques
10-Ethyl-3-nitro-10h-phenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Applications De Recherche Scientifique
10-Ethyl-3-nitro-10h-phenothiazine 5-oxide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide involves its interaction with molecular targets and pathways. The compound acts as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It can also interact with biological molecules, altering their structure and function .
Comparaison Avec Des Composés Similaires
10-Ethyl-3-nitro-10h-phenothiazine 5-oxide can be compared with other similar compounds such as:
10-Ethyl-10H-phenothiazine: Lacks the nitro and oxide groups, resulting in different chemical properties and applications.
3-Nitrophenothiazine: Similar in structure but lacks the ethyl group, affecting its solubility and reactivity.
Phenothiazine: The parent compound, which lacks the ethyl, nitro, and oxide groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
5397-25-1 |
|---|---|
Formule moléculaire |
C14H12N2O3S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
10-ethyl-3-nitrophenothiazine 5-oxide |
InChI |
InChI=1S/C14H12N2O3S/c1-2-15-11-5-3-4-6-13(11)20(19)14-9-10(16(17)18)7-8-12(14)15/h3-9H,2H2,1H3 |
Clé InChI |
ITBLSYQCKBREGR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
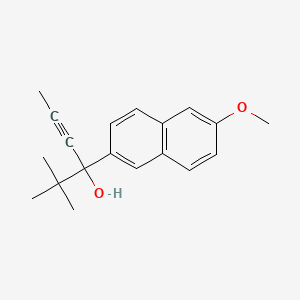
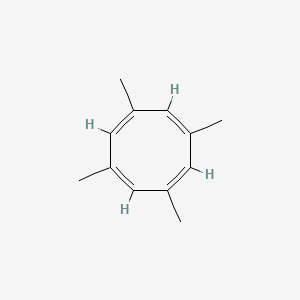
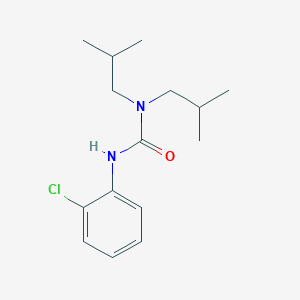
![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)
![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)
